molecular formula C14H21NO B12881378 2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine

2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine

Cat. No.: B12881378
M. Wt: 219.32 g/mol
InChI Key: HQFQPDZBVIJLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methoxy group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine typically involves the reaction of 2-methoxy-4,5-dimethylbenzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, and the reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,5-dimethylphenyl)methanol
  • Methanone, (2-methoxy-4,5-dimethylphenyl)phenyl-

Uniqueness

2-(2-Methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(2-methoxy-4,5-dimethylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C14H21NO/c1-9-5-13(15-8-9)12-6-10(2)11(3)7-14(12)16-4/h6-7,9,13,15H,5,8H2,1-4H3

InChI Key

HQFQPDZBVIJLCF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=C(C(=C2)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.